molecular formula C10H15NO3S B14405820 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol CAS No. 83567-05-9

2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol

Cat. No.: B14405820
CAS No.: 83567-05-9
M. Wt: 229.30 g/mol
InChI Key: KRNJGMBSLSISNM-UHFFFAOYSA-N
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Description

2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol is an organic compound that features a benzene ring substituted with an ethylamino group, a sulfonyl group, and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol typically involves multiple steps, starting with the functionalization of the benzene ring One common method is the electrophilic aromatic substitution, where the benzene ring is first sulfonated to introduce the sulfonyl groupFinally, the ethan-1-ol group is added via a suitable alkylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds or ionic interactions with enzymes or receptors, while the sulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Methylamino)benzene-1-sulfonyl]ethan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.

    2-[3-(Propylamino)benzene-1-sulfonyl]ethan-1-ol: Similar structure but with a propylamino group instead of an ethylamino group.

    2-[3-(Ethylamino)benzene-1-sulfonyl]propan-1-ol: Similar structure but with a propan-1-ol group instead of an ethan-1-ol group.

Uniqueness

The uniqueness of 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethylamino group provides a balance between hydrophilicity and hydrophobicity, while the sulfonyl group enhances electrophilicity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[3-(ethylamino)phenyl]sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-11-9-4-3-5-10(8-9)15(13,14)7-6-12/h3-5,8,11-12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNJGMBSLSISNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572985
Record name 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83567-05-9
Record name 2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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